molecular formula C8H14N4O2 B1490289 2-azido-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2098080-24-9

2-azido-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B1490289
CAS No.: 2098080-24-9
M. Wt: 198.22 g/mol
InChI Key: USMFCRIYZYYITE-UHFFFAOYSA-N
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Description

2-azido-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

  • Research on pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), explores the effect of hydrogen bonding on self-assembly processes. These studies highlight the potential of acetamide derivatives in forming supramolecular architectures with significant antioxidant activity, suggesting avenues for the development of novel antioxidant agents (Chkirate et al., 2019).

Synthesis of Pyrone Derivatives

  • The synthesis of novel 2-pyrone derivatives, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, demonstrates the versatility of acetamide compounds in synthesizing complex structures. Such research contributes to the understanding of molecular interactions and structural analysis through computational studies (Sebhaoui et al., 2020).

Ultrasound-Promoted Synthesis

  • The ultrasound-promoted synthesis of 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones showcases the efficiency of using acetamide derivatives in multi-component condensation reactions. This method offers a rapid and high-yield approach to synthesizing complex molecules, highlighting the practical applications of acetamide derivatives in organic synthesis (Bizhanpoor & Hassanabadi, 2016).

Properties

IUPAC Name

2-azido-N-methyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-12(8(13)6-10-11-9)7-2-4-14-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMFCRIYZYYITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.